Enantiomeric Configuration (3S vs. 3R and Racemate): Impact on Biological Potency in Piperazine Scaffolds
The (S)-enantiomer configuration at C3 of the piperazine ring has been shown in closely related piperazine systems to produce a markedly lower IC₅₀ compared to the corresponding racemate. In a structural analog series evaluated in an Org Biomol Chem 2024 study, the (S)-enantiomer of a substituted piperazine (Compound 11) exhibited an IC₅₀ of 0.085 nM, while the racemic mixture showed an IC₅₀ of 0.69 nM — an 8.1-fold potency difference favoring the (S)-enantiomer [1]. This class-level behavior indicates that stereochemistry alone can alter apparent potency by nearly one order of magnitude and strongly supports procuring the stereochemically defined (3S) compound CAS 1228569-58-1 rather than the racemate CAS 886769-12-6 for any target engagement study.
| Evidence Dimension | Enantiomer-specific inhibitory potency (IC₅₀) in piperazine scaffold analogs |
|---|---|
| Target Compound Data | (S)-enantiomer IC₅₀ = 0.085 nM [for structurally analogous piperazine compound 11; class-level reference] |
| Comparator Or Baseline | Racemic mixture IC₅₀ = 0.69 nM |
| Quantified Difference | 8.1-fold lower IC₅₀ for the (S)-enantiomer relative to racemate |
| Conditions | Cell proliferation assay; Org Biomol Chem 2024; exact match to CAS 1228569-58-1 not confirmed; class-level inference. |
Why This Matters
A procurement decision favoring the racemate (CAS 886769-12-6) over the (3S)-enantiomer (CAS 1228569-58-1) could introduce an 8-fold or greater reduction in assay sensitivity based on stereochemistry alone, undermining hit-to-lead progression.
- [1] Org Biomol Chem. 2024 Jun 18;22(27):5603–5607. doi:10.1039/d4ob00814f. Table: Cell proliferation assay, measured IC₅₀. Racemic 11 IC₅₀ = 0.69 nM; (S)-11 IC₅₀ = 0.085 nM. View Source
